molecular formula C8H6Cl2O2 B8194582 3,6-Dichloro-2-methoxybenzaldehyde

3,6-Dichloro-2-methoxybenzaldehyde

Cat. No.: B8194582
M. Wt: 205.03 g/mol
InChI Key: VUPVJFXKIQHFFJ-UHFFFAOYSA-N
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Description

3,6-Dichloro-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Cl2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and one methoxy group. This compound is known for its applications in the synthesis of various chemical products, including herbicides.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,6-Dichloro-2-methoxybenzaldehyde can be synthesized through several methods. One common method involves the chlorination of 2-methoxybenzaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) to introduce chlorine atoms at the 3 and 6 positions of the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

    Oxidation: 3,6-Dichloro-2-methoxybenzoic acid.

    Reduction: 3,6-Dichloro-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-Dichloro-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and herbicidal properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.

    Industry: It is used in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 3,6-Dichloro-2-methoxybenzaldehyde varies depending on its application. In herbicides, it acts by inhibiting specific enzymes involved in plant growth, leading to the death of the targeted weeds. The molecular targets and pathways involved in its biological activities are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-3-methoxybenzaldehyde
  • 2,6-Dichloro-4-methoxybenzaldehyde
  • 3,5-Dichloro-2-methoxybenzaldehyde

Uniqueness

3,6-Dichloro-2-methoxybenzaldehyde is unique due to the specific positions of the chlorine and methoxy substituents on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

3,6-dichloro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPVJFXKIQHFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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